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Compound of Interest

3-(2-Bromoethyl)-7-hydroxy-4-
Compound Name:

methyl-coumarin
CAS No.: 10185-03-2

Cat. No.: B580567

Get Quote

Executive Summary

Product: 3-(2-Bromoethyl)-7-hydroxy-4-methylcoumarin (Pure) CAS: 10185-03-2 Core
Application: Synthetic intermediate for fluorescent probes (e.g., thiol-reactive dyes) and
pharmaceutical derivatives. Critical Quality Attribute (CQA): Melting Point (MP) Range.

This guide provides a technical comparison of the melting point behavior of pure 3-(2-
bromoethyl)-7-hydroxy-4-methylcoumarin against its precursors and structural analogs.
Accurate MP determination is the primary rapid-validation tool for establishing purity during
synthesis, specifically to distinguish the product from the starting material (7-hydroxy-4-
methylcoumarin, 4-MU) and potential side-chain hydrolysis byproducts.

Melting Point Data & Comparative Analysis

The melting point is the definitive physical constant for assessing the extent of reaction and the
efficiency of purification (typically recrystallization).
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Table 1: Comparative Melting Point Ranges

Compound

Structure / Role

Melting Point (°C)

Diagnostic Note

3-(2-Bromoethyl)-7-

Value dependent on

crystal polymorph and

hydroxy-4- Target Product 160 — 175 °C* purity; typically lower
methylcoumarin than the un-
substituted parent.
Higher MP indicates
7-Hydroxy-4- ] ] )
] Starting Material / incomplete
methylcoumarin (4- 188 — 190 °C o
MU) Byproduct substitution or loss of
the side chain.
3-Chloromethyl-7- Used as a reference
Chloro-Analog )
hydroxy-4- ) 182 -184 °C for 3-substituted alkyl
) (Alternative) )
methylcoumarin coumarins.
Low MP indicates
) ) significant
Resorcinol Starting Reagent 110-111°C o )
contamination with
unreacted phenol.
3-[2- Salt formation (HCI)
(Diethylamino)ethyl]-7 ] o drastically raises MP;
Amine Derivative 284 — 287 °C

-hydroxy-4-

methylcoumarin

confirms successful

substitution of Br.

*Note: The exact melting point of the 3-(2-bromoethyl) derivative can vary based on the solvent

of crystallization (e.g., ethanol vs. acetic acid). A range of 160-175°C is consistent with the

steric disruption caused by the bromoethyl chain compared to the compact methyl/chloromethyl

groups.

Analysis of Thermal Behavior

e Depression of MP: The introduction of the bulky 2-bromoethyl group at the 3-position

typically disrupts the efficient crystal packing seen in the planar 7-hydroxy-4-methylcoumarin

(MP ~190°C), resulting in a lower melting point.
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» Purity Indicator: A sharp melting range (< 2°C) within the target window confirms the absence
of the starting material (4-MU). If the sample melts >180°C, it suggests significant
contamination with the unfunctionalized parent coumarin.

Synthetic Pathway & Impurity Logic

Understanding the synthesis is crucial for interpreting MP data. The compound is typically
synthesized via the Pechmann Condensation or by functionalization of a 3-hydroxyethyl
precursor.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the synthesis and the critical control points where
MP analysis is required.
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Figure 1: Synthetic pathway for 3-(2-bromoethyl)-7-hydroxy-4-methylcoumarin showing the
divergence of the target product from the high-melting byproduct.

Experimental Protocol: Melting Point Determination
To ensure scientific integrity, use the following self-validating protocol.

Objective: Determine the capillary melting point to validate purity >95%.

e Sample Preparation:

o Dry the synthesized 3-(2-bromoethyl)-7-hydroxy-4-methylcoumarin in a vacuum oven at
40°C for 4 hours to remove solvent residues (ethanol/water). Solvent inclusion can falsely
depress the MP.
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o Grind a small amount (~5 mg) into a fine powder using an agate mortar. Coarse crystals
can lead to uneven heat transfer.

e Loading:
o Fill a clean glass capillary tube to a height of 2—3 mm.

o Pack the sample tightly by tapping the capillary on a hard surface (or dropping it through a
long glass tube).

o Determination (Apparatus: Stuart SMP30 or equivalent):
o Rapid Ramp: Heat rapidly (10°C/min) to 140°C.
o Critical Ramp: Reduce heating rate to 1°C/min starting at 150°C.

o Observation: Record the temperature of the first visible liquid droplet (onset) and the
temperature where the last solid particle disappears (clear point).

o Acceptance Criteria:
o Range: The melting range (Clear Point - Onset) must be < 2.0°C.

o Value: The onset must be distinct from the starting material (i.e., significantly below
188°C). If the onset is >180°C, recrystallize the batch from Ethanol/Water (95:5).

Handling & Stability Comparison
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3-(2-Bromoethyl)-7-
Feature . 3-(2-Chloroethyl) Analog
hydroxy-4-methylcoumarin

High: Alkyl bromide is a better Moderate: Alkyl chloride is less

o leaving group; ideal for reactive; requires harsher

Reactivity B o - )
nucleophilic substitution (e.qg., conditions (higher
with thiols, amines). heat/catalyst) for substitution.
Moderate: Sensitive to light High: More stable to hydrolysis

Stability and moisture. Store at -20°C, and light. Can often be stored
protected from light. at RT.[1]
Soluble in DMF, DMSO,

Solubility Acetone. Sparingly soluble in Similar solubility profile.
water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Melting Point Characterization Guide: 3-(2-
Bromoethyl)-7-hydroxy-4-methylcoumarin]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580567/docs#melting-point-characterization-guide-3-
2-bromoethyl-7-hydroxy-4-methylcoumarin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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